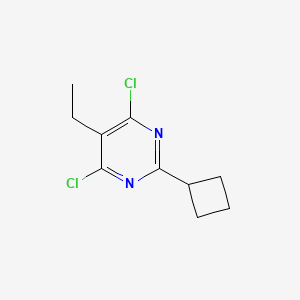

4,6-Dichloro-2-cyclobutyl-5-ethylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-2-cyclobutyl-5-ethylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2/c1-2-7-8(11)13-10(14-9(7)12)6-4-3-5-6/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSFRYBCWGKUOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(N=C1Cl)C2CCC2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1466028-83-0 | |

| Record name | 4,6-dichloro-2-cyclobutyl-5-ethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,6-Dichloro-2-cyclobutyl-5-ethylpyrimidine CAS 1466028-83-0 properties

This technical guide provides an in-depth analysis of 4,6-Dichloro-2-cyclobutyl-5-ethylpyrimidine (CAS 1466028-83-0), a specialized heterocyclic building block used in the synthesis of advanced pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1]

Executive Summary

4,6-Dichloro-2-cyclobutyl-5-ethylpyrimidine is a highly functionalized pyrimidine scaffold characterized by a 2-cyclobutyl group (conferring lipophilicity and metabolic stability) and a 5-ethyl substituent (providing steric bulk and hydrophobic interaction).[1][2] The 4,6-dichloro motif serves as a versatile electrophilic handle for sequential nucleophilic aromatic substitution (SNAr), enabling the rapid construction of complex, polysubstituted pyrimidine libraries. This compound is a critical intermediate in medicinal chemistry campaigns targeting enzymes such as kinases (e.g., JAK, CDK) and sGC stimulators.

Chemical Identity & Physicochemical Profile

| Property | Data / Specification |

| IUPAC Name | 4,6-Dichloro-2-cyclobutyl-5-ethylpyrimidine |

| CAS Number | 1466028-83-0 |

| Molecular Formula | C₁₀H₁₂Cl₂N₂ |

| Molecular Weight | 231.12 g/mol |

| SMILES | CCC1=C(Cl)N=C(C2CCC2)N=C1Cl |

| Physical State | Low-melting solid or viscous oil (Estimated) |

| Boiling Point | ~130–140 °C at 5 mmHg (Estimated) |

| Solubility | Soluble in DCM, EtOAc, THF, Toluene; Insoluble in Water |

| LogP (Predicted) | ~3.8 (High Lipophilicity) |

| pKa (Conjugate Acid) | ~0.5 (Weakly basic pyrimidine nitrogens) |

Synthetic Pathways & Process Engineering

The synthesis of 4,6-Dichloro-2-cyclobutyl-5-ethylpyrimidine typically follows a convergent route involving the condensation of a cyclobutane-derived amidine with a malonate derivative, followed by chlorination.

3.1. Retrosynthetic Analysis

The pyrimidine core is constructed via a [3+3] cyclocondensation:

-

C2 Fragment: Cyclobutanecarboxamidine (derived from cyclobutanecarbonitrile).

-

C4-C5-C6 Fragment: Diethyl ethylmalonate (or equivalent

-keto ester).

3.2. Step-by-Step Synthesis Protocol

Step 1: Formation of Cyclobutanecarboxamidine Hydrochloride

-

Reagents: Cyclobutanecarbonitrile, Ethanol (anhydrous), HCl gas, Ammonia.

-

Mechanism: Pinner reaction to form the ethyl imidate, followed by ammonolysis.

-

Critical Parameter: Strictly anhydrous conditions to prevent hydrolysis to the amide.

Step 2: Cyclocondensation to 2-Cyclobutyl-5-ethyl-4,6-dihydroxypyrimidine

-

Reagents: Cyclobutanecarboxamidine HCl, Diethyl ethylmalonate, Sodium Ethoxide (NaOEt), Ethanol.

-

Conditions: Reflux (78 °C) for 4–6 hours.

-

Workup: Acidification (HCl) precipitates the dihydroxy tautomer (pyrimidinedione).

-

Observation: The product typically crashes out as a white solid.

Step 3: Chlorination (The Critical Step)

-

Reagents: 2-Cyclobutyl-5-ethyl-4,6-dihydroxypyrimidine, Phosphorus Oxychloride (POCl₃).

-

Catalyst:

-Dimethylaniline or DMF (Vilsmeier-Haack type activation). -

Conditions: Reflux (106 °C) for 3–5 hours.

-

Quenching: Exothermic Hazard. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring. Maintain temperature <20 °C to prevent hydrolysis.

3.3. Reaction Workflow Visualization

Caption: Convergent synthesis of 4,6-Dichloro-2-cyclobutyl-5-ethylpyrimidine via Pinner reaction and cyclocondensation.

Reactivity & Applications

The 4,6-dichloro motif is chemically equivalent due to the molecule's symmetry. However, the first SNAr displacement breaks this symmetry, allowing for the synthesis of regio-defined 4,6-disubstituted pyrimidines.

4.1. Nucleophilic Aromatic Substitution (SNAr)

-

Reactivity Order: C4/C6 positions are highly electrophilic.

-

Regioselectivity:

-

First Displacement: Reaction with 1 equivalent of a nucleophile (e.g., amine, alkoxide) yields a mixture of 4-chloro-6-substituted and 6-chloro-4-substituted products (identical if the nucleophile is achiral).

-

Second Displacement: Requires harsher conditions (higher temperature, stronger base) due to the electron-donating effect of the first substituent deactivating the ring.

-

-

Steric Influence: The 5-ethyl group exerts steric pressure, potentially slowing down the approach of bulky nucleophiles, enhancing selectivity for smaller nucleophiles or specific conformers.

4.2. Functionalization Logic

Caption: Divergent functionalization pathways via sequential S_NAr and Palladium-catalyzed cross-coupling.

Handling, Safety & Stability

Hazard Classification (GHS):

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

-

Sensitization: Potential skin sensitizer (common for chloropyrimidines).

-

Reactivity: Moisture sensitive (hydrolyzes slowly to 4-hydroxy-6-chloro derivative).

Storage Protocols:

-

Temperature: Store at 2–8 °C (Refrigerated).

-

Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis.

-

Container: Tightly sealed glass or fluorinated plastic (HDPE) containers.

Emergency Response:

-

Spill: Absorb with inert material (vermiculite). Do not use water.[3]

-

Contact: Immediately flush with water for 15 minutes. Remove contaminated clothing.

References

- General Pyrimidine Synthesis: Brown, D. J. The Pyrimidines. Wiley-Interscience, 1994. (Standard text for pyrimidine chemistry).

-

Cyclocondensation Methods: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed., Wiley, 2010. Link

-

Chlorination Protocols: Process for the preparation of 4,6-dichloropyrimidines. US Patent 5,719,285 (1998). Link

-

SGC Stimulator Chemistry (Analogous Structures): Follmann, M., et al. "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189)." Journal of Medicinal Chemistry, 2017, 60(12), 5146–5161. Link

-

Vendor Data: Enamine / BLD Pharm Catalog Entries for CAS 1466028-83-0.[1] (Verified structural identity).

Sources

An In-depth Technical Guide to Pyrimidine Building Blocks with Cyclobutyl and Ethyl Substituents for Drug Discovery

Sources

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. CN103058934A - Synthesizing method of 5-acetyl-2,4-dichloropyrimidine - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Pyrimidine - Wikipedia [en.wikipedia.org]

- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 8. 2-(Cyclobutylmethoxy)pyrimidine|Research Chemical [benchchem.com]

- 9. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US10695347B2 - Pyrimidine derivative and use thereof - Google Patents [patents.google.com]

- 11. Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. atlantis-press.com [atlantis-press.com]

Methodological & Application

Suzuki-Miyaura coupling conditions for chloropyrimidine intermediates

Application Note: Precision Suzuki-Miyaura Coupling of Chloropyrimidine Intermediates

Part 1: Strategic Analysis & Mechanistic Insight

The Chloropyrimidine Paradox

Chloropyrimidines represent a unique class of electrophiles in palladium-catalyzed cross-coupling. Unlike chlorobenzenes, they are electron-deficient heterocycles. Theoretically, this electron deficiency should facilitate the oxidative addition step (the usually rate-determining step) due to the lower energy of the C–Cl

However, three competing mechanisms often lead to reaction failure in practical applications:

-

Catalyst Poisoning: The pyrimidine nitrogen lone pairs can coordinate strongly to the Pd(II) center, displacing phosphine ligands and forming inactive "Pd-sink" complexes.

-

Hydrolytic Instability: The same electron deficiency that activates the ring for coupling also activates it for nucleophilic attack by hydroxide ions (from aqueous bases), leading to hydroxypyrimidine byproducts.

-

Regiochemical Scrambling: In poly-halogenated systems (e.g., 2,4-dichloropyrimidine), selectivity is governed by a delicate balance of electronic bias and steric hindrance.

Regioselectivity Logic: The C4 vs. C2 Rule

In 2,4-dichloropyrimidine, the C4 position is significantly more electrophilic than the C2 position.

-

Mechanism: The C4 oxidative addition resembles a Nucleophilic Aromatic Substitution (

) transition state. The nitrogen at N3 can stabilize the negative charge accumulation more effectively during the approach of the Pd(0) species. -

Implication: Standard conditions will almost exclusively yield the C4-coupled product. Accessing the C2-product requires blocking C4 or using highly specific sterically encumbered ligands (e.g., bulky NHCs) to override the electronic bias.

Figure 1: Regiochemical divergence in 2,4-dichloropyrimidine coupling. C4 is the natural kinetic product.

Part 2: Critical Optimization Parameters

Ligand Selection: The "Buchwald" Advantage

Traditional ligands like Triphenylphosphine (

-

Recommendation: Use Dialkylbiaryl phosphines (Buchwald Ligands).

-

Why? These ligands are bulky and electron-rich.[1] The bulk prevents the formation of inactive dimers and inhibits N-coordination. The electron richness accelerates the oxidative addition of the strong C–Cl bond.

| Ligand Class | Specific Ligand | Application | Mechanism of Action |

| Generations 1-2 | SPhos | General Purpose | High turnover for heteroaryl chlorides; water tolerant. |

| Generations 3-4 | XPhos | Sterically Demanding | Excellent for ortho-substituted boronic acids or hindered pyrimidines. |

| Specialized | A-taPhos | Base-Sensitive | Allows use of weak bases to prevent pyrimidine hydrolysis. |

| Traditional | dppf | High Bite Angle | Good for preventing |

The Base/Solvent Matrix

The choice of base is a trade-off between transmetallation speed and substrate stability .

-

Standard System:

in Dioxane/Water (4:1).[2]-

Risk: High pH can hydrolyze the chloropyrimidine to a pyrimidinone.

-

-

Sensitive System:

(anhydrous) in n-Butanol or Toluene.-

Benefit: Lower effective pH; phosphate can act as a shuttle for the boron species without requiring high water concentrations.

-

Part 3: Standardized Protocols

Protocol A: The "Workhorse" (C4-Selective, Robust Substrates)

Best for: 2,4-dichloropyrimidine coupling at C4 with aryl boronic acids.

Reagents:

-

Boron Source: Aryl boronic acid (1.1 equiv)[2]

-

Catalyst:

(5 mol%) OR -

Base:

(2.0 M aqueous solution, 2.5 equiv) -

Solvent: 1,4-Dioxane (0.2 M concentration relative to substrate)

Procedure:

-

Degassing (Critical): Charge a reaction vial with the pyrimidine, boronic acid, and solid catalyst. Seal and purge with

or Ar for 5 minutes. -

Solvent Addition: Add sparged 1,4-dioxane and the aqueous base solution via syringe.

-

Reaction: Heat to 80°C for 2–4 hours. Note: Do not exceed 100°C unless using a microwave, as thermal degradation of the catalyst accelerates.

-

Validation: Monitor by TLC/LCMS. Look for the disappearance of the starting material. If a peak with Mass = (SM - Cl + OH) appears, hydrolysis is competing (see Troubleshooting).

Protocol B: The "High-Performance" (Challenging/Steric Substrates)

Best for: Unreactive chloropyrimidines, heteroaryl boronic acids, or C2-coupling attempts (with blocking groups).

Reagents:

-

Catalyst: XPhos Pd G3 Precatalyst (1–3 mol%)

-

Why Precatalyst? Ensures accurate 1:1 Pd:Ligand ratio and rapid initiation without an induction period.

-

-

Base:

(3.0 equiv, finely ground) -

Solvent: THF/Water (10:1) or Toluene/Water (10:1)

Procedure:

-

Setup: Charge the reaction vessel with the chloropyrimidine, boronic acid, base, and XPhos Pd G3.

-

Inertion: Evacuate and backfill with Argon (3 cycles).

-

Activation: Add the solvent mixture. The G3 precatalyst activates upon base exposure, often turning the solution from pale yellow to orange/brown.

-

Reaction: Stir vigorously at 60°C (THF) or 100°C (Toluene).

-

Insight: The lower temperature in THF often preserves sensitive boronic acids (e.g., 2-pyridineboronic acid) from protodeboronation.

-

Part 4: Troubleshooting & Self-Validation

Use this logic flow to diagnose reaction failures.

| Observation (LCMS/TLC) | Root Cause | Corrective Action |

| Starting Material Remains | Catalyst Poisoning | Switch to XPhos Pd G3 . Increase temp to 100°C. |

| Product: Hydroxypyrimidine | Hydrolysis | Switch base to anhydrous |

| Product: De-halogenated | Protodeboronation | The boronic acid is decomposing. Add boronic acid in portions (slow addition). |

| Black Precipitate | Pd Aggregation | "Pd Black" formation. Ligand loading is too low. Add free ligand (e.g., 1% extra XPhos). |

Optimization Workflow Diagram

Figure 2: Decision tree for selecting the appropriate coupling protocol.

References

-

Regioselectivity in Dichloropyrimidines

- Gong, Y., & Pauls, H. W. (2000). Regioselective palladium-catalyzed cross-coupling reactions of 2,4-dichloropyrimidine. Synlett, 2000(6), 829-831.

- Validation: Confirms C4 preference due to electronic activ

-

Buchwald Precatalysts for Heteroaryl Chlorides

- Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design and synthesis of a new generation of palladium precatalysts for cross-coupling. Chemical Science, 5(4), 1390-1395.

- Validation: Establishes G3/G4 precatalysts as superior for avoiding induction periods and handling unstable substr

-

Hydrolysis and Side Reactions

-

Littke, A. F., & Fu, G. C. (2002).[4] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

- Validation: Comprehensive review covering the sensitivity of electron-deficient chlorides to base hydrolysis.

-

-

BenchChem Application Guides

- Troubleshooting low yield in Suzuki coupling of chloropyrimidines.

-

Validation: Practical industrial insights on catalyst poisoning and solvent effects.[5]

Sources

Application Notes & Protocols: Leveraging 4,6-Dichloro-2-cyclobutyl-5-ethylpyrimidine in the Development of Covalent KRas G12C Inhibitors

Introduction: The KRas G12C Challenge and the Pyrimidine Scaffold

For decades, the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) was considered an "undruggable" target in oncology.[1][2] As a small GTPase, KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate critical cellular processes like proliferation and survival.[3][4][5] Mutations in the KRAS gene, which are present in approximately 20% of all human cancers, lock the protein in a constitutively active state, leading to uncontrolled cell growth.[3][6][7]

The KRAS G12C mutation, a glycine-to-cysteine substitution at codon 12, is particularly prevalent in non-small cell lung cancer (NSCLC).[2][8][9] This mutation introduces a nucleophilic cysteine residue that has become the Achilles' heel of this oncogene, enabling the development of targeted covalent inhibitors.[8][9] These inhibitors form an irreversible bond with the mutant cysteine, trapping KRAS G12C in its inactive, GDP-bound state and shutting down downstream oncogenic signaling.[2][8][10]

Pyrimidine-based scaffolds are foundational in medicinal chemistry, recognized for their versatile biological activities and presence in numerous FDA-approved drugs.[11][12][13] Their ability to engage in various non-covalent interactions makes them ideal core structures for kinase and GTPase inhibitors. In the context of KRas inhibition, the pyrimidine core can be strategically functionalized to achieve high potency and selectivity. This guide focuses on the utility of 4,6-Dichloro-2-cyclobutyl-5-ethylpyrimidine as a key chemical intermediate for the synthesis and evaluation of novel KRas G12C inhibitors. The two chlorine atoms serve as versatile handles for nucleophilic substitution, allowing for the systematic exploration of chemical space to optimize inhibitor properties.

The KRas Signaling Pathway and Covalent Inhibition

KRas, upon activation by Guanine Nucleotide Exchange Factors (GEFs) like SOS1, binds to GTP and subsequently activates downstream effector pathways, most notably the MAPK (RAF-MEK-ERK) and PI3K-AKT cascades.[5][14] Covalent KRas G12C inhibitors are designed to bind to a cryptic pocket, termed the Switch-II pocket, which is accessible in the GDP-bound state.[2][9][15] By covalently modifying Cys12, these inhibitors lock KRas in this inactive conformation, preventing both nucleotide exchange and effector protein engagement.[8][10]

Caption: Covalent inhibition of the KRas G12C signaling pathway.

Part 1: Synthesis of a Covalent Inhibitor Library

The core of this research workflow is the use of 4,6-Dichloro-2-cyclobutyl-5-ethylpyrimidine as a versatile starting material. The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of different chemical moieties. A key step is the introduction of a linker arm terminating in a reactive electrophile (a "warhead"), such as an acrylamide, which will form the covalent bond with the target cysteine.

General Synthetic Workflow

This protocol outlines a representative synthesis. The choice of nucleophile in Step 2 can be varied to generate a library of compounds for structure-activity relationship (SAR) studies.

Sources

- 1. The reactivity-driven biochemical mechanism of covalent KRASG12C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KRAS Inhibitor that Simultaneously Inhibits Nucleotide Exchange Activity and Effector Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical remodeling of a cellular chaperone to target the active state of mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Pharmacologic Inhibition of KRAS Mutants as a Treatment for Cancer (21.03.2025) [di.aerzteblatt.de]

- 7. mdpi.com [mdpi.com]

- 8. globalrph.com [globalrph.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of direct inhibitor of KRAS oncogenic protein by natural products: a combination of pharmacophore search, molecular docking, and molecular dynamic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Preventing hydrolysis of chloropyrimidines during storage

Technical Guide & Troubleshooting Portal

Executive Summary: The "Silent" Degradation

Chloropyrimidines (e.g., 2,4-dichloropyrimidine, 4,6-dichloropyrimidine) are foundational electrophiles in medicinal chemistry, particularly for kinase inhibitor development. However, they possess a critical vulnerability: autocatalytic hydrolysis .

Unlike standard reagent degradation, chloropyrimidine hydrolysis is self-accelerating. The reaction with trace moisture releases Hydrogen Chloride (HCl). This HCl protonates the pyrimidine ring nitrogen, rendering the carbon centers significantly more electrophilic and susceptible to further attack by water.

The Result: A 99% pure stock can degrade to <90% purity within weeks if stored improperly, leading to failed

The Mechanism: Why They Fail

To prevent degradation, you must understand the enemy. The degradation follows a Nucleophilic Aromatic Substitution (

Diagram 1: The Autocatalytic Hydrolysis Loop

This diagram illustrates how a single event of hydrolysis creates a feedback loop that destroys the remaining sample.

Caption: The "Death Spiral": HCl generated from initial hydrolysis protonates the starting material, accelerating the reaction rate exponentially.

Storage Protocols: Solid vs. Solution

The physical state of the reagent dictates the preservation strategy.

Table 1: Critical Storage Parameters

| Parameter | Solid State Storage (Powder) | Solution State Storage (Stock) |

| Primary Threat | Atmospheric Humidity | Hygroscopic Solvents (DMSO/DMF) |

| Temperature | -20°C (Freezer) | -80°C (Deep Freeze) or -20°C |

| Atmosphere | Argon (preferred) or Nitrogen | Headspace purged with Argon |

| Container | Amber glass with Parafilm seal | Single-use polypropylene or glass vials |

| Max Shelf Life | 12–24 Months | < 3 Months (if not aliquot-ed) |

| Critical Additive | Desiccant packet in secondary jar | Activated 3Å Molecular Sieves |

Protocol A: The "Dry-Stock" Method for DMSO Solutions

Most degradation happens here. DMSO is a moisture magnet. Follow this strict protocol for library stocks.

-

Solvent Prep: Do not use the "community bottle" of DMSO. Use a fresh, anhydrous bottle.

-

Sieve Activation: Add 5–10 beads of activated 3Å molecular sieves to the stock vial before adding the solvent.

-

Note: Ensure sieves are dust-free to avoid clogging liquid handlers later.

-

-

Dissolution: Dissolve the chloropyrimidine to the desired concentration (typically 10mM or 100mM).

-

Aliquot immediately: Do not store one large volume. Split into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Freeze: Store at -20°C or lower.

Troubleshooting & FAQs

Direct answers to common observations in the lab.

Q1: My white chloropyrimidine powder has turned yellow/orange. Is it usable?

Diagnosis: The color change indicates the formation of HCl and subsequent degradation products (oligomers or oxidized species). Action:

-

Check the smell (waft carefully). An acrid, sharp odor confirms HCl presence.

-

Run an LCMS.[1] If purity is >95%, you may repurify by dissolving in DCM and washing with saturated aqueous

(rapidly) to neutralize acid, then dry over -

If purity is <90%, discard. The impurities can poison palladium catalysts in downstream cross-couplings.

Q2: Can I dry my chloropyrimidine in a vacuum oven to remove moisture?

Warning: NO.

Heat accelerates the hydrolysis if any moisture is currently trapped in the lattice.

Correct Method: Dry in a vacuum desiccator at room temperature over

Q3: Why did my yield drop in the reaction even though the starting material looked pure by NMR?

Insight: Proton NMR often misses the presence of HCl salts or small amounts of hydroxypyrimidine (which may be insoluble in the NMR solvent).

The Fix: The hydroxypyrimidine impurity (

Diagram 2: Storage Decision Tree

Follow this logic flow to determine the fate of your sample.

Caption: Decision matrix for maximizing reagent longevity. Note that "wet" solutions are unrecoverable and should be discarded.

References

-

Organic Process Research & Development. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. [Link][2]

-

Cheng, X., et al. (2003).[3] Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. [Link]

-

ResearchGate Community. (2015).[4] What is the suitable storage condition of the compound dissolved in DMSO? [Link]

-

Srini Chem. (2025). 2,4-Dichloropyrimidine Properties, Applications, and Safety. [Link]

Sources

Technical Support Center: Optimizing Solubility for Lipophilic Cyclobutyl-Pyrimidine Intermediates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the solubility of lipophilic cyclobutyl-pyrimidine intermediates. These molecules, while often promising as precursors to potent therapeutics, frequently present significant challenges in achieving adequate solubility for biological screening, formulation development, and in vivo studies. This resource is designed to provide both theoretical understanding and practical, actionable solutions to these common hurdles.

Introduction: The Solubility Challenge of Cyclobutyl-Pyrimidines

Lipophilic cyclobutyl-pyrimidine intermediates often exhibit poor aqueous solubility due to the combination of a hydrophobic cyclobutyl moiety and a planar, often aromatic, pyrimidine core. The cyclobutyl group is frequently incorporated into drug candidates to occupy hydrophobic pockets in target proteins, but this same feature drives low water solubility.[1] While the non-planar, puckered structure of the cyclobutyl ring can sometimes disrupt crystal lattice energy and improve solubility compared to a planar substituent, the overall lipophilicity of the molecule typically dominates.[1]

This guide will walk you through a systematic approach to understanding and overcoming these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: My cyclobutyl-pyrimidine intermediate is practically insoluble in aqueous buffers. Where do I start?

A1: This is a common starting point. A multi-pronged approach is recommended. First, accurately quantify the baseline solubility. Then, explore simple, rapid methods for enhancement before moving to more complex formulations.

Initial Steps:

-

Thermodynamic and Kinetic Solubility Assessment: It is crucial to determine if you are dealing with a kinetic (apparent) or thermodynamic (equilibrium) solubility limit. A simple kinetic solubility assay can provide a quick assessment, while a more time-consuming shake-flask method will give the true thermodynamic solubility.

-

pH-Dependent Solubility Profile: Since the pyrimidine ring contains nitrogen atoms, your compound may have ionizable centers. Determine the pKa of your molecule and measure its solubility across a physiologically relevant pH range (e.g., pH 2.0 to 7.4). A significant change in solubility with pH suggests that salt formation or pH adjustment of the formulation vehicle could be a viable strategy.

-

Co-solvent Screening: The use of co-solvents is a highly effective technique to enhance the solubility of poorly soluble drugs. Screen a panel of common, biocompatible co-solvents such as ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO) at various concentrations (e.g., 5-20% v/v) in your aqueous buffer.

Q2: I've tried co-solvents, but my compound precipitates upon dilution. What should I do?

A2: This is a classic problem with co-solvent systems, as the solvent capacity dramatically decreases upon dilution into a larger aqueous volume (e.g., in an in vitro assay or upon injection in vivo).

Troubleshooting Precipitation:

-

Surfactant Addition: Surfactants can stabilize the supersaturated solution formed upon dilution by creating micelles that encapsulate the lipophilic drug molecules.[2] Screen non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL, which are commonly used in pharmaceutical formulations.

-

Polymeric Precipitation Inhibitors: Certain polymers can act as precipitation inhibitors by sterically hindering the growth of drug crystals. Hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) are excellent candidates to investigate.

-

Lipid-Based Formulations: For highly lipophilic compounds, transitioning to a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS) may be necessary. These systems form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, with the drug remaining dissolved in the oil droplets.

Q3: Can the solid-state properties of my intermediate be the source of my solubility issues?

A3: Absolutely. The crystalline form of a compound can dramatically impact its solubility.[3] A more stable, higher melting point polymorph will generally have lower solubility than a less stable, metastable form or an amorphous solid.

Investigating Solid-State Properties:

-

Polymorph Screening: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to characterize the solid form of your intermediate. If you have a highly crystalline, stable polymorph, a screening study to identify other polymorphs or an amorphous form could be beneficial.

-

Amorphous Solid Dispersions (ASDs): Creating an ASD involves dispersing the drug in a polymeric carrier in its amorphous state. This eliminates the crystal lattice energy that must be overcome for dissolution, often leading to a significant increase in apparent solubility and dissolution rate. Polymers like PVP, HPMC-AS, or Soluplus® are commonly used for creating ASDs. Studies on other poorly soluble pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidines, have shown success with polymer-drug dispersions.[4]

-

Co-crystallization: Forming a co-crystal with a benign co-former can alter the crystal packing and improve solubility. This is an emerging strategy for enhancing the physicochemical properties of active pharmaceutical ingredients (APIs).

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Action(s) |

| Low and inconsistent results in biological assays. | Poor aqueous solubility leading to precipitation in assay media. | 1. Determine the kinetic solubility in the specific assay buffer. 2. Incorporate a low percentage of a co-solvent (e.g., 0.5-1% DMSO) if tolerated by the assay. 3. Consider using a formulation with a surfactant, such as Tween® 80, to maintain solubility. |

| Compound is soluble in organic solvents but "crashes out" when added to aqueous buffers. | High lipophilicity and crystalline nature of the compound. | 1. Employ a solvent-exchange method where the compound is dissolved in a minimal amount of a water-miscible organic solvent and added to the aqueous phase with vigorous stirring. 2. Investigate the use of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) to form inclusion complexes that enhance aqueous solubility.[5] |

| Difficulty preparing a stock solution at a high enough concentration. | The intrinsic solubility of the compound is very low, even in common organic solvents. | 1. Screen a wider range of organic solvents. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) often have higher solubilizing capacity than DMSO or ethanol.[6] 2. Gentle heating and sonication can help overcome the activation energy of dissolution. Ensure the compound is stable at elevated temperatures. |

| Formulation is clear initially but shows crystal growth over time. | The initial formulation is a supersaturated solution, and the compound is crystallizing to its more stable, less soluble form. | 1. Add a crystallization inhibitor to the formulation (e.g., PVP, HPMC). 2. Ensure the drug concentration in the formulation is below the equilibrium solubility of the most stable polymorph. 3. If using an amorphous form, ensure storage conditions prevent moisture uptake, which can induce crystallization. |

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using 96-Well Plates

This high-throughput method is ideal for early-stage assessment of solubility in various buffers and co-solvent systems.

Materials:

-

96-well filter plates (0.45 µm)

-

96-well UV-transparent collection plates

-

Test compound (as DMSO stock solution, e.g., 10 mM)

-

Aqueous buffers (e.g., Phosphate Buffered Saline, pH 7.4)

-

Plate reader with UV-Vis capabilities

Procedure:

-

Add 198 µL of the desired aqueous buffer to each well of the filter plate.

-

Add 2 µL of the 10 mM DMSO stock solution to each well (final concentration of DMSO is 1%). This results in a theoretical maximum concentration of 100 µM.

-

Seal the plate and shake at room temperature for 2 hours.

-

Place the filter plate on top of a UV-transparent collection plate.

-

Centrifuge the plates to separate the supernatant from any precipitated compound.

-

Measure the UV absorbance of the filtrate in the collection plate at the compound's λmax.

-

Create a standard curve using known concentrations of the compound in the same buffer/DMSO mixture.

-

Calculate the kinetic solubility by comparing the absorbance of the test wells to the standard curve.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This method is suitable for generating small batches of ASDs for initial characterization and in vitro testing.

Materials:

-

Cyclobutyl-pyrimidine intermediate

-

Polymer (e.g., PVP K30, HPMC-AS)

-

Volatile organic solvent (e.g., methanol, acetone, dichloromethane) in which both the drug and polymer are soluble.

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolve a known amount of the cyclobutyl-pyrimidine intermediate and the selected polymer (e.g., in a 1:3 drug-to-polymer ratio by weight) in a suitable volume of the organic solvent in a round-bottom flask.

-

Once fully dissolved, attach the flask to a rotary evaporator.

-

Remove the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

-

Continue evaporation until a thin, dry film is formed on the inside of the flask.

-

Further dry the solid material under high vacuum for 12-24 hours to remove any residual solvent.

-

Gently scrape the solid dispersion from the flask.

-

Characterize the resulting powder by XRPD to confirm its amorphous nature and by DSC to determine its glass transition temperature (Tg).

Visualization of Solubility Optimization Workflow

Below is a diagram illustrating the decision-making process for addressing solubility challenges with lipophilic cyclobutyl-pyrimidine intermediates.

Caption: A workflow for optimizing the solubility of lipophilic intermediates.

References

- Carreira, E. M., & Fessard, T. C. (2014). Cyclobutanes in Small-Molecule Drug Candidates.

- European Medicines Agency. (2010).

- ResearchGate. (n.d.). Common ultraviolet (UV)-induced photoproducts. Cyclobutane-pyrimidine...

- D'Space. (n.d.).

- Baluja, S., & Bhatt, M. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1011-1017.

- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.

- Roda, G., et al. (2019). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 10(12), 1665-1671.

- Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. The Scientific World Journal, 2014, 851780.

- Hart, M. L., et al. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 10(7), 1626-1634.

- ResearchGate. (2025).

- Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures.

- ClewAce Pharma Consultancy. (n.d.).

- Vendrell-Criado, V., et al. (2020). Oxidative Repair of Pyrimidine Cyclobutane Dimers by Nitrate Radicals (NO3•)

- Premi, S., et al. (2016). UVA-induced cyclobutane pyrimidine dimers form predominantly at thymine–thymine dipyrimidines and correlate with the mutation spectrum in rodent cells. Nucleic Acids Research, 44(1), 213-223.

- Vendrell-Criado, V., et al. (2016). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. Organic & Biomolecular Chemistry, 14(17), 4112-4118.

- González-Pumariega, M., et al. (2018). Formation of Cyclobutane Pyrimidine Dimers after UVA Exposure (Dark-CPDs) Is Inhibited by an Hydrophilic Extract of Polypodium leucotomos. Molecules, 23(11), 2955.

- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.

- Blasko, A. (2023).

- BioPharm International. (2020).

- The Bioscan. (2024).

- Kamal, A., et al. (2015). The Design and Discovery of Water Soluble 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multitargeted Receptor Tyrosine Kinase Inhibitors and Microtubule Targeting Antitumor Agents. Journal of Medicinal Chemistry, 58(15), 5947-5964.

- Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1735-1751.

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijmsdr.org [ijmsdr.org]

- 3. researchgate.net [researchgate.net]

- 4. Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. scispace.com [scispace.com]

Minimizing bis-substitution side products in pyrimidine synthesis

Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to help you minimize side product formation and maximize the yield of your target pyrimidines.

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction yield is consistently low. What are the primary causes?

A1: Low yields in the classical Biginelli reaction are a common challenge. The primary causes often include suboptimal catalyst choice, competing side reactions that consume starting materials, and incomplete cyclization of intermediates.[1][2] Traditional acid catalysts like HCl may not be efficient for all substrates.[3] Key competing side reactions include the Knoevenagel condensation between the aldehyde and the β-ketoester, and the formation of a stable, open-chain ureide that fails to cyclize.[1][2]

Q2: I've isolated a yellow, highly fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent it?

A2: This is a classic sign of Hantzsch-type 1,4-dihydropyridine (DHP) formation.[4] This side reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often formed from the decomposition of urea at higher reaction temperatures. To minimize this, running the reaction at a lower temperature is the most effective strategy.[4]

Q3: My Pinner synthesis is failing, resulting in a complex mixture of byproducts. What are the most critical parameters to control?

A3: The Pinner synthesis is notoriously sensitive to reaction conditions. The most critical parameter is the strict exclusion of water. The key imidate salt intermediate (Pinner salt) is highly susceptible to hydrolysis, which leads to the formation of esters as byproducts instead of the desired pyrimidine.[2] Other crucial factors include maintaining low temperatures to prevent thermal decomposition of the Pinner salt and ensuring the high purity of all reagents, especially the amidine starting material.[2][4]

Q4: Can steric hindrance be used to control selectivity in pyrimidine synthesis?

A4: Yes, steric hindrance is a powerful tool for controlling selectivity.[5] Bulky substituents on your starting materials can block potential reaction sites, preventing unwanted side reactions like bis-substitution. For example, introducing a bulky group at a specific position can disfavor a second substitution at an adjacent site due to spatial constraints, thereby improving the yield of the mono-substituted product.[5][6][7]

Troubleshooting Guides

This section provides in-depth solutions to specific problems encountered during common pyrimidine synthesis reactions.

Guide 1: The Biginelli Three-Component Condensation

The Biginelli reaction is a cornerstone of pyrimidine synthesis but can be plagued by side reactions that divert starting materials and reduce yields.

Problem: Low Yield and Formation of Knoevenagel Condensation Product

Root Cause Analysis: The reaction mechanism for the Biginelli condensation involves a delicate balance between two competing pathways. The desired pathway begins with the formation of an N-acyliminium ion from the aldehyde and urea, which is then attacked by the keto-ester enolate. However, a competing Knoevenagel condensation between the aldehyde and the β-ketoester can occur, forming an α,β-unsaturated dicarbonyl compound that is often slow to cyclize with urea.[1][2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Steric effects - Wikipedia [en.wikipedia.org]

- 6. Blocking cyclobutane pyrimidine dimer formation by steric hindrance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Safety Operating Guide

Operational Disposal Protocol: 4,6-Dichloro-2-cyclobutyl-5-ethylpyrimidine

[1]

Executive Summary & Chemical Identity

4,6-Dichloro-2-cyclobutyl-5-ethylpyrimidine is a highly functionalized electrophilic intermediate.[1] While specific Safety Data Sheets (SDS) for this exact analog may be proprietary, its disposal protocol is governed by the reactivity of the 4,6-dichloropyrimidine core .[1]

Critical Hazard: The chlorine atoms at positions 4 and 6 are highly susceptible to nucleophilic aromatic substitution (

| Property | Data / Classification |

| Chemical Class | Halogenated Heterocycle (Pyrimidine Derivative) |

| Primary Reactivity | Electrophilic; Moisture Sensitive (Hydrolysis) |

| Hazards (GHS) | Skin Corr.[1][2][3][4][5][6][7] 1B (Causes severe burns), Eye Dam. 1 , Acute Tox. 4 |

| Waste Stream | Halogenated Organic (High BTU Incineration) |

| RCRA Code (USA) | Likely D002 (Corrosive) if wet; treat as Hazardous Halogenated |

Mechanistic Safety Logic (The "Why")

Expertise Note: Safety protocols often fail when users do not understand the causality of the hazard.[1]

The Hydrolysis Trap:

The pyrimidine ring is electron-deficient, activating the C-Cl bonds.[1] Upon contact with water (even atmospheric moisture over time), the following reaction occurs:

Pre-Disposal Stabilization: A Self-Validating System

To ensure safety, we employ a "Self-Validating" protocol.[1] You do not simply discard the chemical; you verify its inertness first.[1]

Scenario A: Pure Compound / High Concentration Residue

Do not dispose of active electrophiles directly.[1]

-

Dissolution: Dissolve the residue in a non-reactive solvent (e.g., Dichloromethane or Toluene).[1]

-

Controlled Quench: In a fume hood, slowly add a 10% Sodium Carbonate (

) solution or dilute Sodium Hydroxide (NaOH) at -

Phase Check: Stir until the exotherm ceases.

-

Validation Step: Check the pH of the aqueous layer.[1] It should remain basic (

).[1] If acidic, HCl is still being generated; add more base.[1] -

Separation: Separate the organic layer (containing the deactivated/hydrolyzed organic byproduct) from the aqueous layer.[1]

Scenario B: Trace Contaminated Gloves/Solids

-

Bagging: Double-bag in heavy-duty polyethylene bags (5 mil minimum).

-

Labeling: Mark clearly as "Halogenated Solid Waste - Toxic/Corrosive."[1]

Operational Disposal Workflow

This diagram outlines the decision logic for disposing of reaction mixtures containing the target compound.

Figure 1: Decision tree for the safe disposal of reactive dichloropyrimidines, emphasizing the "Validation Point" to prevent drum pressurization.

Specific Logistic Requirements

Packaging & Container Compatibility

-

Primary Container: High-Density Polyethylene (HDPE) or Glass (Amber).[1]

-

Avoid: Metal containers (Aluminum/Steel) unless lined, as HCl generation can corrode metal rapidly [1].[1]

-

-

Venting: If the waste is suspected to be slowly hydrolyzing, use a vented cap (e.g., Nalgene® vented closure) for the first 24 hours of storage to prevent pressure buildup.[1]

Labeling Protocol

Labels must be GHS compliant and specific. Do not use generic "Waste" tags.

-

Header: HAZARDOUS WASTE

-

Constituents: "Halogenated Organics: Dichloropyrimidine derivative, Dichloromethane (if used as solvent)."[1]

-

Hazard Checkboxes: [x] Corrosive [x] Toxic [x] Irritant.[1]

Segregation Rules

Emergency Spill Response

-

PPE: Nitrile gloves are insufficient for prolonged direct contact with halogenated pyrimidines.[1] Use Silver Shield/4H® (Laminate) gloves or double-gloved Nitrile (change immediately upon splash) [2].[1]

Protocol:

-

Isolate: Evacuate the immediate area (10-meter radius).

-

Neutralize (Solid Spill): Cover with Soda Ash or Sodium Bicarbonate to neutralize potential acidity.[1] Sweep carefully to avoid dust generation.[1]

-

Absorb (Liquid Spill): Use Vermiculite or Dry Sand.[1] Do not use combustible materials like sawdust.[1]

-

Disposal: Collect all spill material into a wide-mouth HDPE jar. Label as "Spill Debris: Corrosive/Halogenated."[1]

References

-

United States Environmental Protection Agency (EPA). (2024).[1] RCRA Regulations and Keywords for Halogenated Solvents (F-Codes and D-Codes).[1] Hazardous Waste Generator Improvements Rule.[1] [Link][1]

-

PubChem. (2024).[1] Compound Summary: 4,6-Dichloropyrimidine (Analogous Reactivity Data).[1] National Library of Medicine.[1] [Link]

-

Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. [Link][1]

Sources

- 1. dcfinechemicals.com [dcfinechemicals.com]

- 2. 2-Chloropyrimidine | 1722-12-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. mdpi.com [mdpi.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.